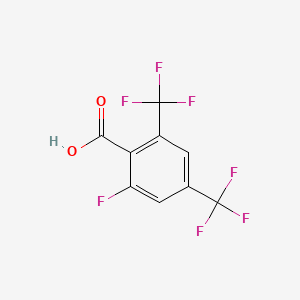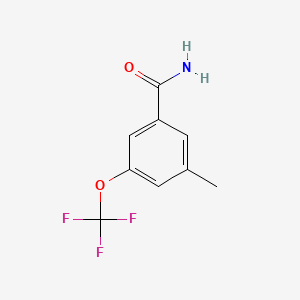
Fmoc-5,5,5-trifluoro-DL-leucine
Descripción general
Descripción
Fmoc-5,5,5-trifluoro-DL-leucine is an unusual amino acid and an analog of Alanine, Glycine, Valine, and Leucine . It is often used in peptide synthesis . The molecular formula of Fmoc-5,5,5-trifluoro-DL-leucine is C21H20F3NO4 and its molecular weight is 407.4 .
Synthesis Analysis
Fmoc-5,5,5-trifluoro-DL-leucine is used in peptide synthesis . It is also used in the production of highly fluorinated peptides .Molecular Structure Analysis
The molecular structure of Fmoc-5,5,5-trifluoro-DL-leucine consists of 21 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
Fmoc-5,5,5-trifluoro-DL-leucine is used in solution phase peptide synthesis . It can be incorporated into the coiled-coil peptides to increase their thermal stability .Aplicaciones Científicas De Investigación
PPARγ Ligand with Insulin-Sensitizing Activity : Fmoc-L-Leucine, a variant of Fmoc-5,5,5-trifluoro-DL-leucine, acts as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. It has been shown to improve insulin sensitivity in various mouse models, including normal, diet-induced glucose-intolerant, and diabetic db/db mice. Its unique interaction with PPARγ results in selective activation of certain pathways, such as insulin sensitization, without promoting adipogenesis (Rocchi et al., 2001).
Synthesis of Bioisosteres for Drug Design : The compound is crucial in the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of the leucine moiety in drug design. A large-scale preparation method for the N-Fmoc derivative of this compound has been developed, highlighting its significance in pharmaceutical synthesis (Han et al., 2019).
Study of Molecular Structure with NMR Spectroscopy : Fmoc-protected amino acids like Fmoc-L-leucine have been used in one- and two-dimensional solid-state nuclear magnetic resonance (NMR) spectroscopy studies. This research aids in understanding the structural details of amino acids and peptides at the molecular level (Keeler et al., 2017).
Peptide Synthesis and Applications in Material Science : Fmoc-amino acid surfactants, including FMOC-L-leucine, have been identified as effective surfactants with unique chiroptical properties. These compounds form bilayer structures and are instrumental in various applications, including material science (Vijay & Polavarapu, 2012).
Functionalization of Cellulose Whiskers : Fmoc-5,5,5-trifluoro-DL-leucine is used in the functionalization of cellulose whiskers, demonstrating its utility in merging the properties of biocompatible materials for potential use in material science and bioengineering (Cateto & Ragauskas, 2011).
Antimicrobial Hydrogel Development : In medical applications, hydrogels based on Fmoc-phenylalanine and Fmoc-leucine have shown selective bactericidal activity against gram-positive bacteria, indicating their potential in anti-infective applications (Irwansyah et al., 2015).
Safety And Hazards
The hazards of Fmoc-5,5,5-trifluoro-DL-leucine have not been thoroughly investigated . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals . If inhaled, it is advised to remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .
Direcciones Futuras
Fmoc-5,5,5-trifluoro-DL-leucine is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It can be used to alter hydrophobicity, membrane affinity, and conformation of peptides . This suggests potential future directions in the field of proteomics and peptide synthesis.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBKIGOBMSJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661507 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5,5,5-trifluoro-DL-leucine | |
CAS RN |
777946-04-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




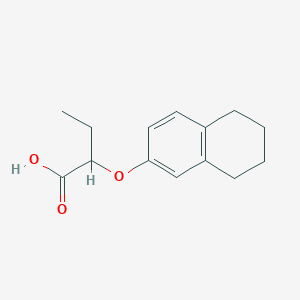

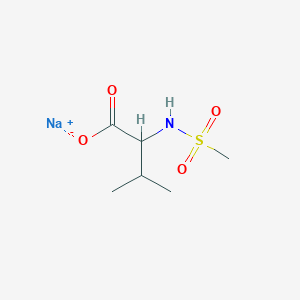

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)
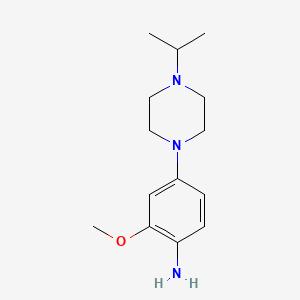

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)
